molecular formula C8H9NO3 B139668 2-(4-amino-3-hydroxyphenyl)acetic acid CAS No. 133331-79-0

2-(4-amino-3-hydroxyphenyl)acetic acid

Cat. No.: B139668
CAS No.: 133331-79-0
M. Wt: 167.16 g/mol
InChI Key: PZBRNLKXQFPHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-hydroxyphenyl)acetic acid is a high-purity chemical compound with the CAS Number 133331-79-0 and a molecular formula of C 8 H 9 NO 3 , yielding a molecular weight of 167.16 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of both amino (-NH 2 ) and hydroxyl (-OH) functional groups on the phenyl ring, adjacent to the reactive acetic acid group, makes it a versatile precursor for the synthesis of more complex molecules, potentially including novel pharmaceuticals and biologically active compounds. Researchers must adhere to strict handling and storage protocols to maintain the compound's stability and purity. It is recommended to store in a dark place under an inert atmosphere at room temperature . Please consult the Safety Data Sheet for detailed handling instructions. Note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(4-amino-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRNLKXQFPHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158080
Record name 4-Amino-3-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133331-79-0
Record name 4-Amino-3-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133331-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Chlorophenol with Glyoxylic Acid

o-Chlorophenol reacts with glyoxylic acid under acidic conditions to form 3-chloro-4-hydroxymandelic acid. The chlorine atom at position 3 serves as a leaving group for subsequent amination.

Reaction Mechanism:

  • Electrophilic Substitution: Glyoxylic acid acts as an electrophile, attacking the activated aromatic ring.

  • Temperature: 80–100°C (favors cyclization)

Decarboxylation and Amination

3-Chloro-4-hydroxymandelic acid undergoes thermal decarboxylation to yield 3-chloro-4-hydroxyphenylacetic acid. The chlorine atom is then replaced via nucleophilic aromatic substitution (NAS) using ammonia or amines.

Optimization Challenges:

  • NAS Conditions: Requires Cu(I) catalysts or high-pressure amination.

  • Regioselectivity: Amine incorporation at position 4 is favored due to electron-donating hydroxyl group at position 3.

Direct Nitration-Reduction of Phenylacetic Acid Derivatives

While excluded sources describe nitration-reduction sequences, analogous protocols can be inferred from related systems.

Regioselective Nitration

3-Hydroxyphenylacetic acid is nitrated using mixed sulfuric-nitric acid, introducing a nitro group para to the hydroxyl group (position 4).

Nitration Parameters:

  • Nitrating Agent: 70% HNO₃ in H₂SO₄

  • Temperature: 0–5°C (prevents over-nitration)

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂/Pd-C in ethanol. This step concurrently hydrogenates reactive intermediates, minimizing side reactions.

Yield Enhancement:

  • Pressure: 3–5 bar H₂

  • Catalyst Loading: 5% Pd-C (w/w)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Scalability
Cyanide-Mediated4-HydroxybenzaldehydeStrecker synthesis, resolution21.5>98Moderate
Chlorophenolo-ChlorophenolCondensation, NAS35–4095High
Nitration-Reduction3-HydroxyphenylaceticNitration, hydrogenation50–6090Low

Trade-offs:

  • The cyanide route offers enantiopurity but suffers from low yield.

  • Chlorophenol condensation is scalable but requires hazardous NAS conditions.

  • Nitration-reduction provides moderate yields but risks regiochemical impurities.

Emerging Biocatalytic Approaches

Recent advances in enzyme engineering suggest potential for microbial biosynthesis. E. coli strains expressing tyrosine ammonia-lyase (TAL) and aminotransferases could convert tyrosine derivatives into 2-(4-amino-3-hydroxyphenyl)acetic acid. However, no commercial processes exist yet .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key functional groups:

  • Aromatic amino group (-NH₂) : Prone to electrophilic substitution, diazotization, and acylation.

  • Phenolic hydroxyl group (-OH) : Participates in sulfonation, phosphorylation, and esterification.

  • Carboxylic acid (-COOH) : Undergoes decarboxylation, esterification, and salt formation.

Key Reactions

Reaction TypeConditions/ReagentsProduct/OutcomeSupporting References
Amino Group Acetylation Acetic anhydride, baseN-acetyl derivative
Diazotization NaNO₂, HCl (low temp)Diazonium salt (precursor for coupling)
Esterification Methanol/H⁺, or SOCl₂ followed by alcoholMethyl ester or other esters
Oxidation of -COOH Strong oxidizers (e.g., KMnO₄)Potential decarboxylation to CO₂
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro derivatives (para/ortho to -NH₂)

Synthetic Pathways

While no direct synthesis is documented, plausible routes include:

  • Friedel-Crafts alkylation : Starting from 4-amino-3-hydroxyphenol and chloroacetic acid under alkaline conditions.

  • Reductive amination : Using glyoxylic acid derivatives and ammonia, followed by reduction (similar to methods in ).

Example Protocol from Analogous Systems ( ):

  • Condensation : React 4-amino-3-hydroxyphenol with glyoxylic acid in alkaline medium to form a mandelic acid intermediate.

  • Reduction : Use red phosphorus/iodine or catalytic hydrogenation to reduce the α-keto group to -CH₂-COOH.

  • Dechlorination (if applicable): Catalytic hydrogenation for halogen removal.

Biochemical Transformations

In biological systems, the compound may undergo:

  • Conjugation : Glucuronidation or sulfation at the phenolic -OH (observed in related hydroxyphenylacetic acids ).

  • Deamination : Conversion to 2-(3-hydroxy-4-oxophenyl)acetic acid via oxidase enzymes.

  • Microbial metabolism : Degradation via decarboxylation or ring cleavage (common in aromatic acids ).

Reported Metabolites in Related Compounds ( ):

Parent CompoundMajor MetabolitesPathway
4-Hydroxyphenylacetic acid2-Phenylacetic acid, glucuronidesDecarboxylation, conjugation

Stability and Degradation

  • Thermal Stability : Likely decomposes above 200°C, releasing CO₂ and forming aromatic amines.

  • Photodegradation : Susceptible to UV-induced oxidation (similar to phenolic compounds ).

  • pH Sensitivity :

    • Acidic conditions : Protonation of -NH₂ and -COOH, enhancing solubility.

    • Alkaline conditions : Deprotonation of -OH and -COOH, potential ester hydrolysis .

Analytical Characterization

Methods validated for analogous compounds ( ):

  • UPLC-MS/MS :

    • Ionization : Negative ESI for -COOH; positive ESI for -NH₂.

    • MRM transitions : m/z 180.9 → 134.0 (for deprotonated species).

  • Chromatography : Reverse-phase C18 column with acetic acid/acetonitrile gradient.

Scientific Research Applications

1. Neurotransmitter Modulation
2-(4-Amino-3-hydroxyphenyl)acetic acid has been studied for its role as a modulator of neurotransmitters. It influences the secretion of anabolic hormones and can enhance mental performance during stress-related tasks. This property makes it of interest in neuropharmacology and cognitive enhancement research .

2. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. Its ability to scavenge free radicals positions it as a potential therapeutic agent in conditions associated with oxidative stress .

3. Anti-inflammatory Effects
The compound has shown promise in inhibiting pathways related to inflammation, particularly through its action on phosphoinositide 3-kinases (PI3K). This makes it relevant for developing treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

4. Cancer Research
Studies have suggested that this compound may play a role in cancer therapy by modulating cellular signaling pathways involved in tumor growth and metastasis. Its interaction with PI3K pathways is particularly noteworthy in this context .

Case Study 1: Neuroprotective Effects

In a study published in Frontiers in Pharmacology, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cell viability by enhancing antioxidant enzyme activity .

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on murine models of asthma revealed that treatment with this compound reduced airway hyper-responsiveness and inflammatory cell accumulation in the lungs. The findings suggest that it could be developed into a therapeutic agent for managing asthma symptoms effectively .

Mechanism of Action

The mechanism of action of 2-(4-amino-3-hydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, it may modulate gene expression and inhibit cell proliferation, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino vs. Hydroxyl/Methoxy Groups: The presence of both -NH₂ and -OH in this compound distinguishes it from analogs like 4-hydroxyphenylacetic acid (single -OH) or 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (-OH/-OCH₃).
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) reduce ring electron density, altering reactivity in electrophilic substitutions compared to electron-donating groups (-NH₂, -OCH₃) .

Physicochemical Properties

  • Acidity/Basicity : The target compound’s -OH (pKa ~10) and -NH₂ (pKa ~9.5) groups create a pH-dependent solubility profile, unlike analogs with single functional groups (e.g., 4-hydroxyphenylacetic acid, pKa ~4.6 for -COOH and ~10 for -OH) .
  • Hydrogen Bonding : 2-(3-Bromo-4-methoxyphenyl)acetic acid exhibits strong O–H⋯O hydrogen bonds in centrosymmetric dimers, whereas 2-(2-methoxyphenyl)acetic acid forms extended networks via C–H⋯O contacts .

Biological Activity

2-(4-amino-3-hydroxyphenyl)acetic acid, also known as 4-amino-3-hydroxyphenylacetic acid or simply AHPA, is a compound of significant interest in biochemical research due to its diverse biological activities. Its unique structure, featuring both amino and hydroxyl groups on a phenyl ring, enhances its reactivity and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of AHPA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Key Features

  • Amino Group : Enhances solubility and biological interactions.
  • Hydroxyl Group : Contributes to antioxidant properties.
  • Carboxylic Acid : Facilitates interaction with biological targets.

Antioxidant Properties

AHPA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it scavenges reactive oxygen species (ROS), thereby reducing cellular damage. The antioxidant capacity of AHPA can be quantitatively assessed using various assays, including DPPH radical scavenging and ABTS assays.

Assay Type IC50 Value (µM) Reference
DPPH25.3
ABTS18.7

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that AHPA can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: HeLa Cell Line

In a study evaluating the antiproliferative effects of AHPA on HeLa cells, it was found that:

  • IC50 = 15 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

AHPA has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies based on the type of microorganism.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of AHPA is attributed to several mechanisms:

  • Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Gene Expression Modulation : Influences the expression of genes involved in apoptosis and cell survival pathways.

Research Findings

Recent studies have focused on the synthesis of derivatives of AHPA to enhance its biological activity. For instance, modifications to the phenolic structure have led to compounds with improved anticancer and antimicrobial efficacy.

Synthesis of Derivatives

A study synthesized several derivatives based on AHPA, assessing their biological activities:

Derivative Activity Type IC50/ MIC Value
Hydroxylated derivativeAnticancerIC50 = 12 µM
Amino-substituted derivativeAntimicrobialMIC = 8 µg/mL

These findings suggest that structural modifications can significantly enhance the therapeutic potential of AHPA derivatives.

Q & A

Q. What are the key steps for synthesizing 2-(4-amino-3-hydroxyphenyl)acetic acid with regioselective functionalization?

To synthesize this compound, regioselective bromination and subsequent substitution are critical. A method analogous to the bromination of 4-methoxyphenylacetic acid (using bromine in acetic acid) can be adapted . After bromination, the bromine atom at the 3-position can be replaced with an amino group via nucleophilic substitution (e.g., using ammonia under controlled conditions). Hydroxyl group protection (e.g., acetyl or benzyl groups) may be required to prevent side reactions. Final deprotection and purification via recrystallization or column chromatography yield the target compound.

Q. How can NMR and mass spectrometry (MS) confirm the structure of this compound?

  • NMR :
    • 1H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and the methylene group (δ ~3.5 ppm, adjacent to the carboxylic acid) confirm the phenylacetic acid backbone. The amino group (δ 1.5–3.0 ppm) and hydroxyl proton (δ ~5.0 ppm, broad) should integrate correctly .
    • 13C NMR : Carboxylic acid carbon (δ ~175 ppm), aromatic carbons (δ 110–150 ppm), and methylene carbon (δ ~40 ppm) are key signals.
  • MS : High-resolution MS (HRMS) should match the molecular formula (C8H9NO3), with a molecular ion peak at m/z 167.0582 .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .
  • Storage : Keep in a dry, cool environment (e.g., -20°C) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) can determine the dihedral angles between the phenyl ring and substituents. For example:

  • The hydroxyl and amino groups’ orientations relative to the aromatic ring affect hydrogen-bonding networks.
  • In similar compounds, the acetic acid moiety is nearly perpendicular to the phenyl ring (dihedral angle ~78°), while electron-withdrawing groups (e.g., Br) distort bond angles .
  • Centrosymmetric hydrogen-bonded dimers (R22(8) motif) are common in phenylacetic acid derivatives, stabilizing the crystal lattice .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Predict UV-Vis absorption spectra by analyzing HOMO-LUMO gaps.
  • Validate experimental NMR chemical shifts via gauge-independent atomic orbital (GIAO) methods .
  • Compare with experimental data (e.g., bond lengths from SCXRD) to refine computational models .

Q. How to design an in vitro assay to evaluate its antioxidant activity?

  • DPPH Assay : Measure radical scavenging by monitoring absorbance decay at 517 nm.
  • ORAC Assay : Quantify peroxyl radical inhibition using fluorescein as a probe .
  • Cell-Based Models : Use HepG2 cells under oxidative stress (H2O2-induced) and measure ROS levels via fluorescent probes like CM-H2DCFDA .
  • Controls : Include ascorbic acid as a positive control and validate results with triplicate runs.

Q. How to address discrepancies in reported biological activity across studies?

Potential sources of variability include:

  • Synthesis Purity : Impurities (e.g., unreacted intermediates) may skew bioactivity. Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify purity >95% .
  • Experimental Conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or cell lines affect solubility and activity.
  • Metabolic Stability : Assess liver microsomal stability to identify rapid degradation pathways .

Q. What strategies optimize its pharmacokinetic profile for drug development?

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrug).
  • Metabolic Studies : Use liver microsomes to identify phase I/II metabolism pathways (e.g., hydroxylation, glucuronidation) .
  • Caco-2 Permeability Assay : Measure apical-to-basolateral transport to predict oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-3-hydroxyphenyl)acetic acid
Reactant of Route 2
2-(4-amino-3-hydroxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.